1-Benzyl-4-methylpiperazine Dihydrochloride

Overview

Description

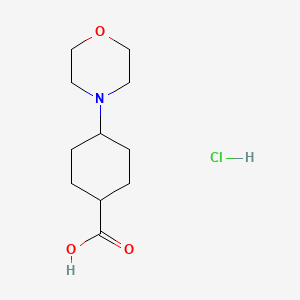

1-Benzyl-4-methylpiperazine Dihydrochloride is a chemical compound with the CAS Number: 861020-53-3 . It has a molecular weight of 263.21 . The compound is white to yellow solid in its physical form . It is stored at a temperature of +4C .

Molecular Structure Analysis

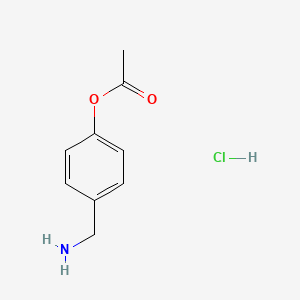

The IUPAC name for this compound is 1-benzyl-4-methylpiperazine dihydrochloride . The InChI code for this compound is 1S/C12H18N2.2ClH/c1-13-7-9-14 (10-8-13)11-12-5-3-2-4-6-12;;/h2-6H,7-11H2,1H3;2*1H . The molecular formula of this compound is C12H20Cl2N2 .Physical And Chemical Properties Analysis

1-Benzyl-4-methylpiperazine Dihydrochloride is a white to yellow solid . It has a molecular weight of 263.21 . The compound is stored at a temperature of +4C .Scientific Research Applications

Synthesis of Antiemetic Metabolites

This compound serves as a synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride , which is a metabolite of Meclizine. Meclizine is an antiemetic used to prevent nausea and vomiting .

Research on Serotonergic and Dopaminergic Systems

It is a derivative of benzylpiperazine and has been shown to act on both serotonergic and dopaminergic receptor systems, similar to MDMA. This makes it valuable for research into these neurotransmitter systems and their related disorders .

Inhibitors of Acetylcholinesterase

The compound is used in the synthesis of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase, enzymes that are targeted in the treatment of conditions like Alzheimer’s disease .

Legal Recreational Drugs

As a derivative of benzylpiperazine, it has been sold as an ingredient in legal recreational drugs known as “party pills”, particularly in New Zealand and other countries .

Safety and Hazards

The safety data sheet for 1-Benzyl-4-methylpiperazine Dihydrochloride suggests that any clothing soiled by the product should be immediately removed . In case of inhalation, fresh air should be supplied and if required, artificial respiration should be provided . The patient should be kept warm and immediate medical advice should be sought . The compound should not be released to the environment without proper governmental permits .

Mechanism of Action

Target of Action

1-Benzyl-4-methylpiperazine Dihydrochloride, also known as MBZP, primarily targets the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

MBZP acts on both serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . It binds to these receptors and alters the reuptake of serotonin and dopamine, neurotransmitters that are involved in mood and reward pathways . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged and enhanced signaling .

Biochemical Pathways

Given its similarity to mdma, it is likely that it affects the serotonin and dopamine pathways . These pathways are involved in mood regulation, reward, and various cognitive functions .

Pharmacokinetics

The pharmacokinetics of MBZP involve metabolism in the liver and excretion through the kidneys Like many other piperazine derivatives, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of MBZP’s action are primarily related to its stimulant properties . It increases the levels of serotonin and dopamine in the brain, leading to enhanced mood, increased energy, and heightened alertness . It also has a slightly weaker stimulant effect compared to benzylpiperazine (bzp) and appears to have less of a tendency to cause negative side effects such as headaches and nausea .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MBZP. For instance, factors such as temperature and pH can affect the stability of the compound . Furthermore, individual factors such as the user’s metabolic rate, body mass, age, health status, and concurrent use of other substances can also influence the compound’s action and efficacy .

properties

IUPAC Name |

1-benzyl-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-6H,7-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYMPKDDLSQBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-methylpiperazine Dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)

![1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride](/img/structure/B1445448.png)

![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)

![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)

![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)